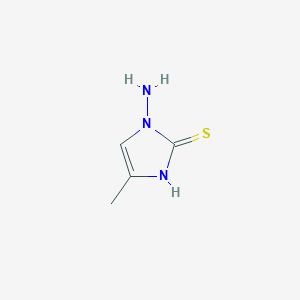

1-Amino-4-methyl-1H-imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-4-methyl-1H-imidazole-2-thiol (AMIT) is an important biological molecule that has been studied extensively in recent years. It is a derivative of the naturally occurring amino acid histidine, and is commonly used in research laboratories for a variety of purposes. AMIT has been shown to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments due to its stability and solubility. In

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Properties

Imiquimod and its analogues, including 1-Amino-4-methyl-1H-imidazole-2-thiol, have been studied for their ability to modify immune responses. These compounds activate the immune system by inducing cytokines such as IFN-α, -β, and various interleukins. Although their exact mechanisms are yet to be fully explored, they have shown potential in treating cutaneous diseases through immunoregulatory, antiviral, antiproliferative, and antitumor activities without inherent antiviral or antiproliferative activity in vitro. This has rationalized considering imiquimod as an innovative topical agent for various skin disorders (Syed, 2001).

Antitumor Activity

Imidazole derivatives, including 1-Amino-4-methyl-1H-imidazole-2-thiol, have been reviewed for their antitumor activities. Derivatives like bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole have been discussed for their potential in new antitumor drug development. These compounds, some of which have passed preclinical testing stages, offer new avenues in the search for treatments with varying biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition

Imidazoline and its derivatives, structurally related to 1-Amino-4-methyl-1H-imidazole-2-thiol, are widely used as corrosion inhibitors. Their effectiveness is attributed to their ability to form a protective hydrophobic film on metal surfaces, which is crucial for the petroleum industry. These inhibitors showcase a blend of low toxicity, environmental friendliness, and cost-effectiveness, making them an attractive choice for corrosion control (Sriplai & Sombatmankhong, 2023).

Synthesis and Transformation

The synthesis and chemical transformations of imidazole derivatives, including 4-phosphorylated derivatives of imidazoles, have been explored for their chemical and biological properties. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, demonstrating insectoacaricidal, antihypertensive, and neurodegenerative activities among others. This highlights the potential of 1-Amino-4-methyl-1H-imidazole-2-thiol in various scientific applications, reflecting the broad scope of research and development in imidazole-based compounds (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Eigenschaften

IUPAC Name |

3-amino-5-methyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTMKLSGFDJHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=S)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494282 |

Source

|

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4-methyl-1H-imidazole-2-thiol | |

CAS RN |

16163-48-7 |

Source

|

| Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)

![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)

![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)